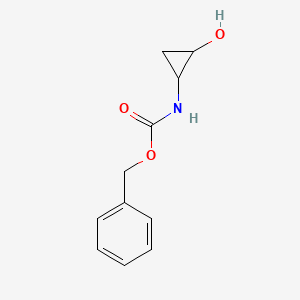

Benzyl (2-hydroxycyclopropyl)carbamate

Description

Benzyl (2-hydroxycyclopropyl)carbamate is a synthetic carbamate derivative characterized by a cyclopropane ring substituted with a hydroxyl group at the C2 position and a benzyl carbamate moiety. This compound belongs to a broader class of benzyl carbamates, which are widely explored in medicinal chemistry for their role as protease inhibitors, prodrugs, and intermediates in peptide synthesis .

Properties

IUPAC Name |

benzyl N-(2-hydroxycyclopropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10-6-9(10)12-11(14)15-7-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIIQLWBTBQKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-hydroxycyclopropyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-hydroxycyclopropylamine under mild conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation to remove any protecting groups and purify the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-hydroxycyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products:

Oxidation: Formation of benzyl (2-oxocyclopropyl)carbamate.

Reduction: Formation of benzyl (2-aminocyclopropyl)carbamate.

Substitution: Formation of various substituted benzyl carbamates

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

Benzyl (2-hydroxycyclopropyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including substitution, oxidation, and reduction. The hydroxy and carbamate functional groups allow for diverse reactivity patterns, making it suitable for synthesizing derivatives with tailored properties.

Synthetic Routes

The synthesis typically involves the following steps:

- Formation of Hydroxycyclopropyl Intermediate : Cyclopropanation of an alkene using reagents such as diazomethane.

- Benzyl Group Introduction : Reaction with benzyl bromide in the presence of a base like potassium carbonate.

- Carbamate Formation : Final reaction with isocyanates or carbamoyl chlorides to yield the carbamate product.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can interact with specific enzymes, potentially acting as an inhibitor. The compound's structure allows it to form hydrogen bonds with active sites on enzymes, which may lead to modulation of their activity.

Case Study: Antitubercular Activity

A study explored derivatives of benzyl carbamates, revealing that certain compounds exhibited significant cytotoxicity against A549 lung cancer cells and demonstrated potent in vivo activity against Mycobacterium tuberculosis in mouse models. For instance:

- Compound 3l showed a reduction in bacterial load in infected mice, highlighting the potential of benzyl carbamates as antitubercular agents .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound may be employed in the formulation of specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations makes it valuable for creating products tailored for specific applications.

Data Table: Summary of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Synthesis routes involving hydroxycyclopropyl derivatives |

| Biological Research | Enzyme inhibition and potential therapeutic use | Antitubercular activity against Mycobacterium tuberculosis |

| Industrial Production | Used in specialty chemicals production | Formulation of unique chemical materials |

Mechanism of Action

The mechanism of action of benzyl (2-hydroxycyclopropyl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of acetylcholinesterase, which is crucial in neurotransmission .

Comparison with Similar Compounds

Structural Analogs with Hydroxy/Alkyl Substituents

Benzyl (6-hydroxyhexyl)carbamate (CAS 17996-12-2) and Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4):

- Similarity : 0.96 (based on structural alignment) .

- Key Differences : The linear hydroxyalkyl chains in these analogs confer greater flexibility and higher aqueous solubility compared to the rigid cyclopropane ring in the target compound. These properties make them more suitable for applications requiring hydrophilicity, such as drug delivery systems.

- Applications : Used as intermediates in glycosylation studies and enzyme inhibitors .

- Benzyl (cis-4-aminocyclohexyl)carbamate (CAS 149423-70-1): Similarity: 0.94 . Key Differences: The cyclohexyl ring provides a larger hydrophobic surface area, enhancing membrane permeability. The amino group enables conjugation with targeting moieties, a feature absent in the hydroxyl-substituted cyclopropane derivative.

Cyclopropane-Containing Analogs

- This analog has shown utility in asymmetric catalysis .

- Benzyl (1-cyanocyclohexyl)carbamate (CAS 1352999-51-9): Similarity: 0.93 . Key Differences: The cyano group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions compared to the hydroxyl group.

Functionalized Carbamates with Amino/Hydrazinyl Groups

- Benzyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS 78639-46-0):

- Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate (CAS 1354033-13-8): Key Differences: The amino-ethylpropanamido side chain enhances chiral recognition, making this compound a candidate for enantioselective synthesis .

Table 1: Physicochemical and Functional Comparison

Biological Activity

Benzyl (2-hydroxycyclopropyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant studies that highlight its pharmacological potential.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the reaction of benzylamine with carbamates derived from cyclopropanol. The structural formula can be represented as follows:

The compound features a cyclopropyl group, which contributes to its unique biological properties. The presence of the hydroxyl group enhances solubility and may influence interactions with biological targets.

Anticholinesterase Activity

One of the notable biological activities of this compound is its anticholinesterase effect. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's disease, where inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine in the synaptic cleft.

- Inhibition Potency : Studies have indicated that derivatives of carbamates exhibit varying degrees of AChE inhibition. For instance, a related compound demonstrated an IC50 value of 36.05 µM against AChE, while another showed an IC50 of 22.23 µM against butyrylcholinesterase (BChE) . The selectivity index for BChE was noted to be 2.26, indicating a preference for this target over AChE.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound and its derivatives. Several studies have reported significant antibacterial and antifungal activities against various pathogens.

- Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that certain derivatives had MIC values as low as 12.5 µg/mL against Bacillus subtilis, suggesting potent antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl and cyclopropyl moieties significantly impact biological activity. For example:

- Hydroxyl Substitution : The introduction of hydroxyl groups has been shown to enhance binding affinity to cholinesterase enzymes due to increased hydrogen bonding interactions.

- Cyclopropyl Influence : The unique three-membered ring structure contributes to the rigidity and spatial orientation necessary for effective enzyme interaction.

Case Studies and Research Findings

- Anticholinesterase Inhibition Study : A study investigated various carbamate derivatives, including this compound, revealing promising AChE inhibitory activities. The docking studies suggested that hydrophobic interactions played a significant role in binding efficacy .

- Antimicrobial Efficacy Assessment : Another research effort focused on synthesizing N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, which included derivatives similar to this compound. The results indicated substantial antibacterial activity against M. chlorophenolicum with MIC values supporting further exploration for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.